molecular formula C7H8N4O2 B13416110 Paraxanthine-d3

Paraxanthine-d3

Cat. No.: B13416110
M. Wt: 183.18 g/mol
InChI Key: QUNWUDVFRNGTCO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paraxanthine-d3 involves the incorporation of deuterium atoms into the paraxanthine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as preparative chromatography .

Chemical Reactions Analysis

Types of Reactions

Paraxanthine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Paraxanthine-d3

This compound is unique due to its deuterium labeling, which makes it an invaluable tool in research applications requiring precise quantification and tracking of metabolic pathways. Its stability and similarity to paraxanthine allow for accurate studies of caffeine metabolism and its physiological effects .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

183.18 g/mol

IUPAC Name

1-methyl-7-(trideuteriomethyl)-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3

InChI Key

QUNWUDVFRNGTCO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C

Origin of Product

United States

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